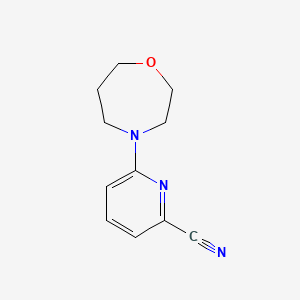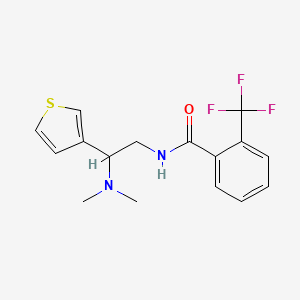
6-(1,4-オキサゼパン-4-イル)ピコリノニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1,4-Oxazepan-4-yl)pyridine-2-carbonitrile is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a pyridine ring substituted with an oxazepane moiety and a nitrile group, making it an interesting subject for various chemical and biological studies.
科学的研究の応用
6-(1,4-Oxazepan-4-yl)pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,4-Oxazepan-4-yl)pyridine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyanopyridine with an appropriate oxazepane derivative. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for 6-(1,4-Oxazepan-4-yl)pyridine-2-carbonitrile are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions
6-(1,4-Oxazepan-4-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other derivatives.
作用機序
The mechanism of action of 6-(1,4-Oxazepan-4-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The oxazepane moiety and nitrile group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Imidazo[4,5-b]pyridine: Known for its biological activity and medicinal applications.
Indole Derivatives: Widely studied for their antiviral, anticancer, and other biological activities.
Uniqueness
6-(1,4-Oxazepan-4-yl)pyridine-2-carbonitrile stands out due to its unique combination of a pyridine ring, oxazepane moiety, and nitrile group. This combination provides distinct chemical and biological properties that are not commonly found in other compounds.
特性
IUPAC Name |
6-(1,4-oxazepan-4-yl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-9-10-3-1-4-11(13-10)14-5-2-7-15-8-6-14/h1,3-4H,2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIXBSIFGWVRGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)C2=CC=CC(=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-tert-butyl-3-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2565596.png)
![methyl 2-(5H-pyrimido[5,4-b]indol-4-ylsulfanyl)acetate](/img/structure/B2565597.png)

![[(2R,3R)-2-(5-Methyl-1H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine;dihydrochloride](/img/structure/B2565599.png)
![4-(Benzenesulfonyl)-1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidine](/img/structure/B2565602.png)
![N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]PROPANE-1-SULFONAMIDE](/img/structure/B2565608.png)


![2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline](/img/structure/B2565611.png)
![2-(Methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine](/img/structure/B2565612.png)

![ethyl [2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetate](/img/structure/B2565615.png)
![N-(2,4-dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2565616.png)
